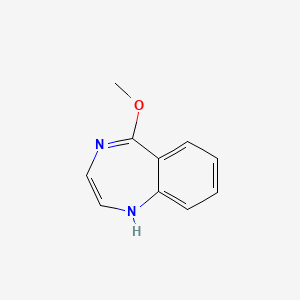

5-Methoxy-1H-1,4-benzodiazepine

Description

Structure

3D Structure

Properties

CAS No. |

107468-20-2 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

5-methoxy-1H-1,4-benzodiazepine |

InChI |

InChI=1S/C10H10N2O/c1-13-10-8-4-2-3-5-9(8)11-6-7-12-10/h2-7,11H,1H3 |

InChI Key |

ALFIJEWPVDEIKE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Overview of the 1,4 Benzodiazepine Scaffold As a Privileged Structure in Contemporary Medicinal Chemistry Research

The 1,4-benzodiazepine (B1214927) core, a bicyclic heterocyclic system formed by the fusion of a benzene (B151609) ring and a seven-membered diazepine (B8756704) ring, is widely regarded as a "privileged structure" in medicinal chemistry. google.comnih.govnih.gov This designation, first applied to the benzodiazepine (B76468) scaffold, refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a robust template for the development of a wide array of biologically active compounds. google.comijtsrd.com The therapeutic potential of this scaffold has spurred immense interest from synthetic chemists, leading to the development of numerous strategies for creating diverse libraries of substituted analogues for biological screening. simsonpharma.com

Historically, compounds based on the 1,4-benzodiazepine nucleus have been developed as potent agents targeting the central nervous system (CNS), famously acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govrsc.org However, the academic and industrial research has expanded far beyond this initial application. Derivatives have been investigated as anti-HIV agents, cholecystokinin (B1591339) (CCK) receptor antagonists, and anticancer agents, demonstrating the scaffold's remarkable ability to interact with a wide range of protein targets. google.comijtsrd.com This broad pharmacological spectrum solidifies the 1,4-benzodiazepine core's status as a truly privileged scaffold, making the synthesis and evaluation of new derivatives a continued priority in medicinal chemistry research. nih.govsigmaaldrich.com

Rationale for Investigating the 5 Methoxy Substitution Pattern in the 1h 1,4 Benzodiazepine Nucleus

The systematic modification of a privileged structure is a fundamental strategy in drug discovery and chemical biology. The introduction of specific substituents allows researchers to fine-tune a molecule's properties, probing how changes in electronics, sterics, and lipophilicity affect biological activity. The investigation of a methoxy (B1213986) (-OCH3) group at the 5-position of the 1H-1,4-benzodiazepine nucleus is a logical extension of this exploratory approach.

In medicinal chemistry, a methoxy group is a common and functionally significant substituent for several reasons:

Electronic Effects: The methoxy group is an electron-donating group through resonance, which can alter the electron density of the aromatic system and the adjacent imine bond in the diazepine (B8756704) ring. This can influence the molecule's binding affinity for its biological target. SAR studies on related benzodiazepines have explored the impact of such electronic modifications. google.comnih.gov

Metabolic Stability: The introduction of a methoxy group can influence a compound's metabolic profile. It can block a potential site of oxidative metabolism or, conversely, provide a site for O-demethylation, leading to the formation of active metabolites.

Solubility and Lipophilicity: The methoxy group can modulate a compound's physicochemical properties, such as its solubility and lipophilicity (logP). These properties are critical for determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Studies on related scaffolds have shown that introducing methoxy groups can impact these parameters. nih.gov

Conformational Effects: While small, the methoxy group can exert steric influence that may affect the preferred conformation of the flexible diazepine ring or the orientation of the 5-aryl substituent, which is known to be significant for receptor binding. nih.gov

For instance, research into 2,3-benzodiazepine derivatives specifically selected a methoxy substituent with the rationale that it could decrease the toxicity of the resulting drug. Furthermore, the exploration of various substituted phenyl groups at the 5-position, including p-methoxyphenyl, is a recurring theme in SAR studies of 1,4-benzodiazepines, indicating a continued academic interest in understanding how such substitutions modulate activity. google.comnih.gov Therefore, the investigation of the 5-methoxy substitution pattern is driven by the need to systematically map the chemical space around the 1,4-benzodiazepine (B1214927) core to discover derivatives with novel or improved properties.

Scope and Academic Relevance of Research on 5 Methoxy 1h 1,4 Benzodiazepine and Its Derivatives

Established Synthetic Routes for 1H-1,4-Benzodiazepine Core Structure Functionalization

The 1,4-benzodiazepine (B1214927) ring system is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis and functionalization. chemrevlett.comresearchgate.net These approaches provide access to a wide range of derivatives that can be further modified to include specific substituents like a methoxy (B1213986) group.

Photolytic Ring Expansion Approaches

A notable method for synthesizing the 1,4-benzodiazepine nucleus involves the photolytic ring expansion of quinazoline (B50416) 3-oxides. This transformation is a key step in the synthesis of several important benzodiazepine drugs. The process typically involves the irradiation of a 2-(chloromethyl)quinazoline (B1630927) 3-oxide derivative. The photochemical reaction induces a rearrangement and expansion of the six-membered quinazoline ring into the seven-membered benzodiazepine ring system. pharmaffiliates.comresearchgate.netijtsrd.com For instance, the reaction of 2-chloromethylquinazoline 3-oxides with the anion of nitromethane (B149229) can lead to the formation of 2-nitromethylene benzodiazepine oxides through a ring expansion mechanism. ijtsrd.com This method highlights the utility of photochemical transformations in accessing complex heterocyclic structures from more readily available precursors.

One-Pot Cyclocondensation Methods for Benzodiazepine Scaffold Formation

One-pot cyclocondensation reactions are highly efficient for constructing the benzodiazepine scaffold, often from simple and commercially available starting materials. A common approach involves the reaction of a 2-aminobenzophenone (B122507) with an amino acid. For example, the condensation of 2-aminobenzophenones with α-amino acids or their esters can yield 1,4-benzodiazepin-2-ones. chemrevlett.comnih.gov These reactions are often catalyzed by acids or coupling agents to facilitate the formation of the seven-membered ring.

Another versatile one-pot method is the reaction of o-phenylenediamines with ketones or α,β-unsaturated carbonyl compounds. chemicalbook.comgoogle.comnih.gov For instance, the condensation of o-phenylenediamine (B120857) with ketones in the presence of a catalyst like Fe3O4 nanoparticles can produce 1,5-benzodiazepine derivatives under solvent-free conditions. chemicalbook.com While this yields a different isomer, it demonstrates the power of one-pot cyclocondensation in synthesizing benzodiazepine-related structures. These methods are valued for their operational simplicity and ability to generate molecular diversity.

Ugi Reaction and Post-Condensation Transformations in Benzodiazepine Synthesis

The Ugi four-component condensation reaction (Ugi-4CR) is a powerful tool for the rapid assembly of complex molecules, including precursors to 1,4-benzodiazepines. researchgate.net This multicomponent reaction typically involves an amine, a carboxylic acid, a carbonyl compound, and an isocyanide. In the context of benzodiazepine synthesis, an anthranilic acid derivative can be used as the amine component.

A notable two-step synthesis of 1,4-benzodiazepine-2,5-diones employs an Ugi-4CR using a convertible isocyanide, followed by an acid-activated cyclization. orgsyn.orgnih.govprepchem.com This approach allows for significant molecular diversity as it does not rely on amino acid inputs for the C-3 position. orgsyn.orgnih.govprepchem.com The initial Ugi adduct is formed, and subsequent treatment with acid induces an intramolecular cyclization to form the desired benzodiazepine-2,5-dione scaffold. Various substituted benzodiazepines have been synthesized using this methodology, showcasing its broad applicability. orgsyn.orgnih.govprepchem.comgoogle.com

Enantioselective Rhodium-Catalyzed Hydrofunctionalizations and Cyclizations

The development of enantioselective methods is crucial for producing chiral benzodiazepine derivatives with specific biological activities. Rhodium-catalyzed asymmetric hydrofunctionalization and cyclization reactions have emerged as a powerful strategy for this purpose. These methods allow for the synthesis of enantioenriched 1,4-benzodiazepines, often with high yields and excellent enantioselectivities.

One such approach involves the intramolecular hydroamination of (aminomethyl)aniline derivatives containing an alkyne or allene (B1206475) moiety. The rhodium catalyst, in conjunction with a chiral ligand, facilitates the cyclization to form chiral 3-vinyl-1,4-benzodiazepines. The reaction conditions, including the choice of catalyst, ligand, and Brønsted acid co-catalyst, can be optimized to achieve high enantiomeric ratios. This methodology provides access to advanced intermediates that can be further elaborated into complex, biologically active molecules.

Targeted Introduction of the 5-Methoxy Moiety within the Benzodiazepine Architecture

The introduction of a methoxy group at the 5-position of the 1H-1,4-benzodiazepine core is a key structural modification. This can be achieved through various synthetic strategies, primarily by using a pre-functionalized starting material.

Direct Methoxy-Substitution Strategies on the Benzene (B151609) Ring

The most direct and common strategy for incorporating the 5-methoxy group is to start with a benzene ring that already contains this substituent in the appropriate position. This involves the synthesis of a 2-aminobenzophenone derivative bearing a methoxy group at the 5-position of the aniline (B41778) ring.

A key precursor for this approach is 2-amino-5-methoxybenzophenone . The synthesis of this intermediate can be accomplished through several routes. One method involves the Friedel-Crafts acylation of a suitably protected p-anisidine (B42471) derivative. Another approach is the synthesis from 2-amino-5-methoxybenzoic acid. orgsyn.org The synthesis of 2-amino-5-methoxybenzoic acid itself can be achieved by the hydrogenation of 5-methoxy-2-nitrobenzoic acid over a palladium on carbon catalyst.

Once 2-amino-5-methoxybenzophenone is obtained, it can be utilized in the established cyclocondensation reactions described in section 2.1.2. For example, its reaction with an α-amino acid or a derivative thereof would lead to the formation of a 5-methoxy-1,4-benzodiazepin-2-one.

While direct C-H methoxylation of a pre-formed benzodiazepine ring is a conceptually attractive and modern approach, documented examples for the 5-position are scarce in the reviewed literature. Late-stage functionalization is a growing field in medicinal chemistry, and such a transformation could potentially be achieved using advanced catalytic methods. However, the more established and reliable method remains the use of methoxy-substituted precursors.

Data Tables

Table 1: Selected Examples of Ugi Reaction-Derived 1,4-Benzodiazepine-2,5-diones

| Compound | Substituents | Yield (%) | Reference |

| (R,S)-3-Isopropyl-4-(4-methoxybenzyl)-7-nitro-1,4-benzodiazepine-2,5-dione | R3 = i-Pr, R4 = 4-MeO-Bn, 7-NO2 | 53 | orgsyn.org |

| (R,S)-1-Methyl-3-(4-methylphenyl)-4-(2-phenylethyl)-1,4-benzodiazepine-2,5-dione | R1 = Me, R3 = 4-Me-Ph, R4 = Ph-Et | 17 | orgsyn.org |

| (R,S)-3-(4-(3-Isopropyl-1-methyl-1,4-benzodiazepine-2,5-dione) propanoic Acid Ethyl Ester | R1 = Me, R3 = i-Pr, R4 = (CH2)2COOEt | 50 | orgsyn.org |

Table 2: Enantioselective Rhodium-Catalyzed Synthesis of a 3-Vinyl-1,4-Benzodiazepine

| Entry | Ligand | Brønsted Acid | Yield (%) | Enantiomeric Ratio (er) | Reference |

| 4 | (R)-DTBM-Segphos | PPTS | 80 | 90:10 | |

| 5 | (R)-DTBM-Garphos | PPTS | 70 | 95:5 | |

| 6 | (R)-DTBM-Garphos | Chloroacetic acid | 90 | 91:9 |

Synthesis of Methoxy-Containing Precursors for Cyclization

The construction of the 5-methoxy-1,4-benzodiazepine ring system is critically dependent on the availability of appropriately substituted precursors, most notably methoxy-containing 2-aminobenzophenones. These ketones serve as the foundational building blocks for the subsequent cyclization reaction that forms the seven-membered diazepine (B8756704) ring.

A variety of synthetic routes have been established for the preparation of 2-aminobenzophenones, many of which are adaptable for the synthesis of methoxy-substituted analogs. acs.orgchemistryviews.org Classical methods such as the Friedel-Crafts acylation of methoxy-substituted anilines and Grignard reactions involving methoxy-substituted benzonitriles or benzaldehydes are commonly employed. chemistryviews.orgnih.gov More contemporary approaches utilize palladium-catalyzed cross-coupling reactions, which offer greater functional group tolerance and milder reaction conditions. nih.gov

One of the most pivotal precursors is 2-amino-5-methoxybenzophenone. Its synthesis can be approached through several established chemical transformations. For instance, the reaction of p-anisidine with a benzoyl halide in the presence of a Lewis acid catalyst can yield the desired benzophenone. Another strategy involves the palladium-catalyzed addition of arylboronic acids to 2-amino-5-methoxybenzonitrile. nih.gov Furthermore, the hydrolysis of N-acetyl-2-amino-5-methoxybenzophenone, which can be prepared from the corresponding anthranilic acid derivative, provides another viable route. vt.edu

A less common but valuable precursor for certain fused benzodiazepine systems is 2-amino-5-methoxythiophenol. This compound can be prepared from 2-amino-6-methoxybenzothiazole (B104352) via alkaline hydrolysis. acs.org This thiophenol can then be utilized in condensation reactions to construct thienobenzodiazepine scaffolds.

The following table summarizes key methoxy-containing precursors and general synthetic approaches for their preparation:

| Precursor Compound | General Synthetic Approach(es) | Key Reagents/Catalysts | Reference(s) |

| 2-Amino-5-methoxybenzophenone | Friedel-Crafts Acylation | Methoxy-aniline, Benzoyl halide, Lewis Acid | chemistryviews.orgnih.gov |

| Grignard Reaction | 2-Amino-5-methoxybenzonitrile, Phenylmagnesium bromide | chemistryviews.orgnih.gov | |

| Palladium-Catalyzed Coupling | 2-Amino-5-methoxybenzonitrile, Phenylboronic acid, Pd catalyst | nih.gov | |

| 2-Amino-5-methoxythiophenol | Hydrolysis of Benzothiazole | 2-Amino-6-methoxybenzothiazole, Potassium hydroxide | acs.org |

Once these precursors are obtained, the benzodiazepine ring is typically formed through cyclocondensation with an amino acid or its derivative. For example, the reaction of 2-amino-5-methoxybenzophenone with glycine (B1666218) ethyl ester hydrochloride in the presence of a base like pyridine (B92270) leads to the formation of a Schiff base, which upon heating, cyclizes to yield 7-methoxy-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Advanced Derivatization and Heterocyclic Scaffold Modifications

Following the successful synthesis of the core this compound structure, further modifications can be introduced to modulate its properties. These derivatizations can be broadly categorized into functionalization of the existing ring system and fusion with other heterocyclic scaffolds.

N- and C-Functionalization of the Benzodiazepine Ring System

The nitrogen and carbon atoms of the benzodiazepine ring offer multiple sites for functionalization, allowing for the introduction of a wide array of substituents.

N-Functionalization: The nitrogen atoms at positions 1 and 4 are nucleophilic and can be readily alkylated or acylated. N-alkylation at the N-1 position is a common modification, often achieved by treating the benzodiazepine with an alkyl halide in the presence of a base such as sodium hydride. jocpr.com For instance, the synthesis of 1-ethyl-4-acetonylidene-1,5-benzodiazepine-2-one has been reported via alkylation under phase transfer catalysis conditions. jocpr.com Palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for introducing aryl or heteroaryl groups at the nitrogen positions. acs.org

C-Functionalization: The carbon atoms of the benzodiazepine ring can also be functionalized, although this often requires more specific reaction conditions. The methylene (B1212753) group at the C-3 position of 1,4-benzodiazepin-2-ones can be deprotonated with a strong base to form an enolate, which can then be alkylated with various electrophiles. nih.gov This allows for the introduction of substituents at the C-3 position. Palladium-catalyzed cross-coupling reactions can also be employed for C-functionalization, particularly for introducing aryl or vinyl groups at specific positions on the benzodiazepine scaffold, provided a suitable halide or triflate precursor is available. vt.edunih.gov The Mannich reaction, which involves the aminoalkylation of an acidic proton, has also been applied to benzodiazepine systems, enabling the introduction of aminomethyl groups. nih.govnih.gov

The following table provides examples of functionalization reactions on the benzodiazepine scaffold:

| Reaction Type | Position(s) Functionalized | Reagents/Conditions | Resulting Structure | Reference(s) |

| N-Alkylation | N-1 | Alkyl halide, Base (e.g., NaH) | 1-Alkyl-benzodiazepine | jocpr.com |

| N-Arylation | N-1, N-4 | Aryl halide, Pd catalyst, Ligand, Base | 1-Aryl- or 4-Aryl-benzodiazepine | acs.org |

| C-3 Alkylation | C-3 | Strong base (e.g., LDA), Alkyl halide | 3-Alkyl-benzodiazepin-2-one | nih.gov |

| Mannich Reaction | Varies | Formaldehyde, Secondary amine | Aminomethyl-substituted benzodiazepine | nih.govnih.gov |

Fusion with Heterocyclic Systems (e.g., Indole (B1671886), Benzimidazole, Thiophene (B33073), Furan (B31954), Triazole, Oxadiazole)

Fusing an additional heterocyclic ring to the benzodiazepine scaffold can significantly alter its three-dimensional shape and electronic properties, leading to novel compounds with potentially unique biological activities. The synthesis of these fused systems often involves the cyclocondensation of a suitably functionalized benzodiazepine or its precursor with appropriate reagents.

Triazolobenzodiazepines: This is a well-established class of fused benzodiazepines. A common synthetic route involves the reaction of a 1,4-benzodiazepin-2-thione with hydrazine, followed by cyclization with an orthoester to form the triazole ring. nih.gov One-pot syntheses have also been developed, for example, through a decarboxylative [3+2] cycloaddition of nonstabilized azomethine ylides followed by N-propargylation and an intramolecular click reaction. acs.org The presence of a methoxy group on the benzodiazepine ring is generally tolerated in these reactions. nih.gov

Thienobenzodiazepines: These compounds, which feature a thiophene ring fused to the benzodiazepine system, are of significant interest. Their synthesis often starts from a thienyl-substituted aminobenzophenone or involves the reaction of a 2-aminobenzodiazepine with a sulfur-containing reagent. For instance, the condensation of 4-amino-2-methyl-10H-thieno[2,3-b] acs.orgresearchgate.netbenzodiazepine with N-methylpiperazine is a key step in the synthesis of the atypical antipsychotic olanzapine. mdpi.com

Indolobenzodiazepines: The fusion of an indole ring to the benzodiazepine nucleus can be achieved through various strategies. One approach involves a photocatalyzed cascade reaction of an α-acetoxy acetophenone (B1666503) with a 2-(indol-1-yl)aniline, leading to the formation of the indole-fused benzodiazepine. researchgate.net

Benzimidazolobenzodiazepines: The synthesis of benzimidazole-fused benzodiazepines can be accomplished by the cyclocondensation of an o-phenylenediamine derivative with a suitable benzodiazepine precursor containing a carboxylic acid or related functional group. nih.gov

Furanobenzodiazepines and Oxadiazolobenzodiazepines: While less common, the synthesis of furan- and oxadiazole-fused benzodiazepines has been reported. These syntheses typically rely on the intramolecular cyclization of a benzodiazepine bearing a suitably positioned precursor to the furan or oxadiazole ring, such as a hydroxyalkyl or a hydrazide group, respectively.

The following table summarizes the fusion of various heterocycles with the benzodiazepine scaffold:

| Fused Heterocycle | General Synthetic Strategy | Key Precursors/Reagents | Reference(s) |

| Triazole | Cyclization of hydrazino-benzodiazepine | Benzodiazepin-2-thione, Hydrazine, Orthoester | acs.orgnih.gov |

| Thiophene | Cyclocondensation | Thienyl-substituted aminobenzophenone | mdpi.com |

| Indole | Photocatalyzed cascade reaction | α-Acetoxy acetophenone, 2-(Indol-1-yl)aniline | researchgate.net |

| Benzimidazole | Cyclocondensation | o-Phenylenediamine, Benzodiazepine-carboxylic acid | nih.gov |

| Furan/Oxadiazole | Intramolecular cyclization | Hydroxyalkyl/hydrazide-substituted benzodiazepine |

Stereoselective Synthesis of Chiral Benzodiazepine Analogs

The introduction of chirality into the benzodiazepine scaffold is of paramount importance, as the biological activity of these compounds is often stereospecific. Several strategies have been developed for the stereoselective synthesis of chiral benzodiazepine analogs, including those bearing a methoxy substituent.

One approach involves the use of chiral catalysts in the key ring-forming or functionalization steps. For example, rhodium-catalyzed asymmetric hydroamination of (aminomethyl)anilines has been shown to produce chiral 3-vinyl-1,4-benzodiazepines with high enantioselectivity. nih.gov Organocatalysis has also emerged as a powerful tool. A one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones using a quinine-derived urea (B33335) catalyst has been developed, proceeding through a domino reaction sequence. chemistryviews.org While the direct application of these methods to this compound is not always explicitly reported, the methodologies are often general enough to be applicable to substituted analogs. One study noted the inefficient synthesis of a 1,4-benzodiazepine with a meta-methoxy group via an enantioselective desymmetrization approach, highlighting the potential challenges and the need for tailored conditions for specific isomers. acs.org

Another strategy is the concept of "memory of chirality," where the chirality of an enantiopure starting material is transferred to a reactive intermediate and then to the final product. This has been applied to the synthesis of enantiomerically enriched 3,3-disubstituted 1,4-benzodiazepin-2-ones without the need for an external chiral source. vt.edu

The chiral pool approach, which utilizes readily available chiral starting materials such as amino acids, is a well-established method for synthesizing chiral benzodiazepines. The condensation of a 2-aminobenzophenone with a chiral amino acid derivative directly incorporates a stereocenter into the benzodiazepine ring.

Finally, the stereoselective reduction of a prochiral ketone or imine within the benzodiazepine scaffold can also be used to generate a chiral center. For instance, the reduction of a 5-aryl-1,4-benzodiazepin-2-one can be achieved with high stereoselectivity using chiral reducing agents.

The following table outlines key strategies for the stereoselective synthesis of chiral benzodiazepine analogs:

| Stereoselective Strategy | Description | Example Application | Reference(s) |

| Chiral Catalysis | Use of a chiral metal complex or organocatalyst to control the stereochemical outcome of a reaction. | Rh-catalyzed asymmetric hydroamination; Quinine-derived urea catalyzed domino reaction. | chemistryviews.orgnih.gov |

| Memory of Chirality | Transfer of chirality from an enantiopure starting material through a dynamic intermediate to the product. | Synthesis of 3,3-disubstituted 1,4-benzodiazepin-2-ones. | vt.edu |

| Chiral Pool Synthesis | Incorporation of a chiral building block, such as an amino acid, into the benzodiazepine structure. | Condensation of 2-aminobenzophenone with a chiral amino acid. | researchgate.net |

| Stereoselective Reduction | Reduction of a prochiral group (e.g., ketone, imine) using a chiral reducing agent or catalyst. | Asymmetric hydrogenation of an imine bond in the benzodiazepine ring. |

Intrinsic Conformational Flexibility of the Seven-Membered Diazepine Ring

The seven-membered diazepine ring is the core of the benzodiazepine structure and is inherently flexible. rsc.org Unlike rigid six-membered aromatic rings, the diazepine ring can adopt a variety of conformations. This flexibility is a key characteristic of benzodiazepines and allows them to adapt their shape to bind to different receptor subtypes. chemisgroup.us The seven-membered ring can undergo inversions, leading to different spatial arrangements of the atoms. researchgate.net The specific conformations adopted by the diazepine ring are influenced by the nature and position of substituents on the benzodiazepine scaffold.

Influence of the 5-Methoxy Group on Preferred Conformations and Receptor Binding

The presence of a methoxy group at the 5-position of the 1H-1,4-benzodiazepine ring system significantly influences the molecule's conformational preferences and its affinity for benzodiazepine receptors. The methoxy group, with its steric bulk and electronic properties, can restrict the conformational freedom of the diazepine ring, favoring certain spatial arrangements over others. This conformational constraint can, in turn, affect the molecule's ability to bind to its biological targets.

Studies on related benzodiazepine derivatives have shown that substituents on the diazepine ring can have a profound impact on receptor binding and pharmacological activity. nih.gov For instance, the introduction of a methyl group at position 3 of the diazepine ring has been shown to influence selectivity for different GABAA receptor subtypes. nih.gov While specific studies on the 5-methoxy derivative are limited, it is plausible that the methoxy group at this position also modulates receptor affinity and selectivity by altering the molecule's three-dimensional shape and electrostatic potential. The precise nature of this influence would require further investigation through computational modeling and experimental binding assays.

Theoretical Approaches to Conformational Landscape Mapping (e.g., Density Functional Theory Studies)

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of molecules like this compound. rsc.org DFT calculations can be used to determine the relative energies of different conformations, identify the most stable (lowest energy) structures, and map the energy barriers between them. researchgate.net This provides a detailed picture of the molecule's flexibility and the likelihood of it adopting specific shapes.

Computational studies on similar benzodiazepine structures have successfully used DFT to investigate tautomerism and ring inversion, which are key aspects of their conformational dynamics. researchgate.netrsc.org By applying these methods to this compound, researchers can predict its preferred conformations in the gas phase or in different solvent environments. This theoretical insight is invaluable for interpreting experimental data and for designing new derivatives with specific conformational properties.

Spectroscopic and Diffraction Techniques for Solid-State and Solution-State Structural Characterization (e.g., X-ray Crystallography, Dynamic NMR Spectroscopy)

Experimental techniques provide crucial validation for theoretical models and offer direct insights into the molecular structure of this compound in both the solid and solution states.

X-ray Crystallography: This technique provides a precise, three-dimensional picture of the molecule's structure in the solid state. bg.ac.rsresearchgate.net By analyzing the diffraction pattern of X-rays passing through a crystal of the compound, scientists can determine the exact positions of all the atoms, as well as bond lengths and angles. abechem.com This information reveals the preferred conformation of the molecule in the crystalline environment.

Dynamic NMR Spectroscopy: In solution, molecules are often in a state of flux, rapidly interconverting between different conformations. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying these dynamic processes. researchgate.net By analyzing the NMR spectra at different temperatures, it is possible to determine the rates of conformational exchange and the energy barriers between different isomers. This provides a detailed understanding of the molecule's flexibility and conformational dynamics in solution. Other spectroscopic methods, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, can also provide valuable information about the molecule's structure and bonding. researchgate.netnih.gov

Molecular Interactions and Receptor Binding Mechanisms of 5 Methoxy 1h 1,4 Benzodiazepine Analogs

Interaction with Gamma-Aminobutyric Acid Type A (GABAA) Receptors

GABAA receptors are ligand-gated ion channels composed of five subunits that form a central chloride ion pore. nih.gov The binding of GABA to its receptor triggers the opening of this channel, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability. wikipedia.orgnih.gov Benzodiazepines, including 5-methoxy-1H-1,4-benzodiazepine analogs, bind to a distinct allosteric site on the GABAA receptor, known as the benzodiazepine (B76468) binding site. wikipedia.orgomicsonline.org

Elucidation of Selectivity Profiles for Specific GABAA Receptor Subunits (e.g., α1, α2, α3, α5)

The GABAA receptor exists in various isoforms, characterized by different combinations of its constituent subunits (e.g., α, β, γ). nih.govencyclopedia.pub The α subunit is particularly important in determining the pharmacological properties of benzodiazepine binding. nih.govresearchgate.net Different α subunits (α1, α2, α3, and α5) are associated with distinct physiological effects. For instance, α1-containing receptors are linked to sedative effects, while α2 and α3 subunits are implicated in anxiolytic actions, and α5 subunits are involved in learning and memory. nih.gov

Research has focused on developing this compound analogs with selectivity for specific α subunits to achieve more targeted therapeutic effects with fewer side effects. researchgate.net For example, ligands with high selectivity for the α5 subtype are being investigated for their potential to enhance cognition. nih.gov The selectivity of these analogs is determined by the specific chemical substitutions on the benzodiazepine scaffold, which influence their binding affinity to different receptor subtypes. nih.govresearchgate.net

Table 1: Affinity of a Selective Benzodiazepine Analog (PWZ-029) for Different GABAA Receptor Subtypes

| Receptor Subtype | Ki (nM) |

|---|---|

| α1β3γ2 | 150 |

| α2β3γ2 | 300 |

| α3β3γ2 | 400 |

| α5β3γ2 | 1.5 |

Data from three separate laboratories. Ki represents the inhibition constant, with a lower value indicating higher binding affinity. nih.gov

Analysis of Chloride Ion Conductance Potentiation

The primary mechanism by which this compound analogs exert their effects is through the potentiation of GABA-induced chloride ion conductance. wikipedia.orgnih.gov By enhancing the frequency of the chloride channel opening, these compounds increase the flow of chloride ions into the neuron. wikipedia.orgnih.gov This increased influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. nih.gov This ultimately results in a reduction of neuronal excitability and the characteristic sedative, anxiolytic, and anticonvulsant effects of benzodiazepines. wikipedia.orgomicsonline.org

Exploration of Alternative Pharmacological Targets and Receptor Subtypes

Peripheral Benzodiazepine Receptors (PBRs): Now known as the translocator protein (TSPO), these receptors are found in peripheral tissues and glial cells in the central nervous system. nih.gov Some benzodiazepines can bind to these sites, which are involved in processes like steroidogenesis and inflammation. nih.gov Evidence suggests that PBRs may be coupled to calcium channels in the heart. nih.gov

Dihydrofolate Reductase (DHFR): Some benzodiazepine analogs have been shown to inhibit dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids and amino acids. nih.gov This has led to the investigation of certain benzodiazepine derivatives as potential anticancer agents. mdpi.comnih.govnih.gov

Cholecystokinin (B1591339) (CCK) Receptors: Certain 1,4- and 1,5-benzodiazepine derivatives have been developed as agonists or antagonists of cholecystokinin receptors, particularly the CCK-A and CCK-B subtypes. nih.govnih.gov These receptors are involved in gastrointestinal function and anxiety. Some benzodiazepine ligands can act as allosteric modulators of the Type 1 cholecystokinin receptor. monash.edu

T-type Calcium Channels: There is evidence suggesting a link between peripheral benzodiazepine receptors and calcium channels. nih.gov Blockers of T-type calcium channels are being explored for various therapeutic applications, including pain management. nih.gov Some synthetic cannabinoid receptor agonists have been found to modulate T-type calcium channels. biorxiv.org

5-HT Receptors: Functional interrelationships exist between GABAA and serotonin (B10506) (5-HT) receptors in the brain. nih.gov Co-administration of benzodiazepines and 5-HT2 receptor ligands can potentiate anxiolytic-like effects. nih.gov Various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A) are targets for drugs treating anxiety and depression. nih.govmedchemexpress.comdrugbank.com

Computational Binding Site Characterization and Ligand-Receptor Docking Studies

Computational modeling has become an invaluable tool for understanding the molecular interactions between this compound analogs and their receptor targets. omicsonline.orgnih.gov These studies help to elucidate the structural requirements for binding and activity.

Docking studies involve placing a ligand into the 3D structure of a receptor's binding site to predict its preferred orientation and binding affinity. omicsonline.orgnih.govbrieflands.com For GABAA receptors, homology models based on related protein structures, such as the acetylcholine (B1216132) binding protein, have been used to create models of the benzodiazepine binding pocket at the α/γ subunit interface. researchgate.netnih.gov

These computational approaches have helped to:

Identify key amino acid residues within the binding site that interact with the ligand. nih.gov

Predict the binding modes of different benzodiazepine analogs, explaining their varying affinities and selectivities. nih.govnih.gov

Guide the design of new analogs with improved pharmacological profiles. omicsonline.orgnih.gov

For example, docking studies have suggested that the C5-phenyl substituent of the benzodiazepine molecule likely orients parallel to the plane of the cell membrane within the binding pocket. researchgate.netnih.gov Furthermore, computational models have been developed to predict the binding of benzodiazepine derivatives to other targets like the cholecystokinin receptor and dihydrofolate reductase. nih.govmonash.edu

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Substituents on Molecular Interactions and Biological Activity Profiles

The biological activity of 1,4-benzodiazepines is highly dependent on the nature and position of various substituents on the bicyclic core structure. Modifications to both the aromatic ring and the seven-membered diazepine (B8756704) ring can significantly alter the compound's binding affinity, efficacy, and pharmacokinetic properties.

While the broader SAR of 1,4-benzodiazepines is well-documented, specific and detailed research on the direct effect of a methoxy (B1213986) group at the 5-position of the 1H-1,4-benzodiazepine core on ligand binding affinity is not extensively available in the reviewed literature. However, general principles of SAR in this class of compounds suggest that substitution at this position, which is part of the diazepine ring, can influence the conformation of the ring and its interaction with the receptor.

Substitutions on the aromatic ring of the 1,4-benzodiazepine (B1214927) scaffold play a critical role in modulating biological activity. Generally, the presence of an electron-withdrawing group at the 7-position, such as a halogen (e.g., chlorine) or a nitro group, is known to enhance the anxiolytic and anticonvulsant properties of these compounds chemisgroup.us.

The fusion of additional aromatic or heterocyclic rings to the 1,4-benzodiazepine nucleus has been a strategy to explore new chemical space and develop compounds with novel activity profiles. For example, triazolobenzodiazepines, which feature a triazole ring fused to the diazepine ring, are among the most potent agents in this class chemisgroup.us. Similarly, the synthesis of 11-aryl-5H-imidazo[2,1-c] academicjournals.orgnih.govbenzodiazepines has been investigated to understand the effect of an additional aromatic ring on receptor binding chemisgroup.us.

Furthermore, the nature of the substituent at the 5-position of the benzodiazepine (B76468) ring, which is typically an aryl group, significantly influences activity. The substitution pattern on this aryl ring can fine-tune the compound's affinity and efficacy. For example, 2'-halo substituted phenyl groups at this position have been found to be more potent than 2'-thienyl or 2'-furfuryl groups chemisgroup.us.

| Substitution Position | Substituent Type | General Effect on Activity |

| 7-position (Aromatic Ring) | Electron-withdrawing groups (e.g., Cl, NO2) | Enhancement of anxiolytic and anticonvulsant activity chemisgroup.us. |

| Diazepine Ring | Fused triazole ring | High potency chemisgroup.us. |

| Diazepine Ring | Fused imidazole ring | Modulation of receptor binding chemisgroup.us. |

| 5-position Aryl Ring | 2'-halo substitution | Increased potency compared to heterocyclic substituents chemisgroup.us. |

Role of Ring Saturation and Unsaturation on Pharmacological Properties

The degree of saturation within the seven-membered diazepine ring is a critical determinant of the pharmacological properties of 1,4-benzodiazepines. The presence of a double bond between positions 4 and 5 is a common feature in many clinically used benzodiazepines and is considered important for their activity.

Studies have shown that the reduction of the double bond between positions 10 and 11 in 11-aryl-5H-imidazo[2,1-c] academicjournals.orgnih.govbenzodiazepines leads to a decrease in activity. This is attributed to the reduced compound having a lower affinity for the central GABA receptors as determined by radioligand binding assays chemisgroup.us. This suggests that the conformational rigidity imparted by the unsaturation is favorable for optimal receptor interaction.

The synthesis of fully saturated 1,4-benzodiazepines has also been explored, leading to compounds with distinct biological profiles. While many unsaturated 1,4-benzodiazepines are known for their CNS effects, saturated derivatives are found in natural products and pharmaceutical leads with a range of activities, including antitumor and antileishmanial properties.

| Ring Feature | Effect on Pharmacological Properties |

| Unsaturation (double bond) between positions 10-11 in related imidazo[2,1-c] academicjournals.orgnih.govbenzodiazepines | Crucial for high affinity to central GABA receptors; reduction leads to decreased activity chemisgroup.us. |

| Saturation of the diazepine ring | Can lead to compounds with different biological activities, such as antitumor properties. |

Computational Approaches to SAR/QSAR Modeling and Prediction

Computational methods have become indispensable tools in modern drug discovery, providing powerful means to model and predict the biological activity of compounds and to understand the molecular basis of their interactions with target receptors.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are computational techniques that correlate the biological activity of a series of compounds with their 3D molecular properties. These methods are instrumental in building predictive models and in visualizing the key steric and electrostatic features that govern ligand-receptor interactions.

For benzodiazepine derivatives, 3D-QSAR approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand their binding at the benzodiazepine site of the GABA-A receptor. These studies typically involve aligning a set of structurally related compounds and calculating their steric and electrostatic fields. The resulting data is then used to generate a statistical model that can predict the activity of new, untested compounds.

While specific 3D-QSAR studies on 5-Methoxy-1H-1,4-benzodiazepine were not identified in the searched literature, the general applicability of these methods to the broader class of benzodiazepines is well-established. Such models can provide contour maps that highlight regions where bulky or electron-donating/withdrawing groups are likely to enhance or diminish activity, thereby guiding the design of more potent and selective ligands. The development of a validated QSAR model can predict the biological activity of novel designer benzodiazepines, which is supported by docking studies and pharmacophore modeling herts.ac.uk.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. In the context of 1,4-benzodiazepines, MD simulations provide detailed insights into the binding process, the stability of the ligand-receptor complex, and the conformational changes that occur upon binding.

MD simulations of benzodiazepine derivatives complexed with the GABA-A receptor have been used to refine docking poses and to understand the key interactions that stabilize the bound state chemisgroup.us. These simulations can reveal the importance of specific amino acid residues in the binding pocket and the role of water molecules in mediating interactions. By simulating the movement of the ligand within the binding site, researchers can gain a more realistic understanding of the binding thermodynamics and kinetics. Such studies have shown that for some benzodiazepine derivatives, the binding is stable, and that smaller substituent groups at certain positions are more active, while larger, bulkier groups may lead to reduced binding affinity chemisgroup.us.

| Computational Method | Application to 1,4-Benzodiazepines | Key Insights |

| 3D-QSAR (CoMFA, CoMSIA) | Modeling and predicting the binding affinity of benzodiazepines to the GABA-A receptor. | Identification of key steric and electrostatic features required for optimal receptor interaction. Guidance for the design of new derivatives with enhanced activity herts.ac.uk. |

| Molecular Dynamics (MD) Simulations | Studying the dynamic interactions between benzodiazepines and the GABA-A receptor binding site. | Elucidation of the stability of the ligand-receptor complex, identification of crucial amino acid residues for binding, and understanding conformational changes upon binding chemisgroup.us. |

Pharmacophore Modeling for Lead Optimization

Pharmacophore modeling is a cornerstone in computational drug design, providing an abstract representation of the essential steric and electronic features a molecule must possess to interact with a specific biological target and elicit a response. fiveable.medergipark.org.tr In the context of 1,4-benzodiazepine derivatives, including this compound, pharmacophore models have been instrumental in understanding the molecular requirements for binding to the benzodiazepine binding site on the GABA-A receptor. nih.govnih.gov These models serve as powerful tools for lead optimization, guiding the rational design of new analogs with improved affinity, selectivity, and pharmacological profiles. researchgate.net

The development of a pharmacophore model is an iterative process that involves analyzing the three-dimensional arrangement of chemical features common to a set of active compounds. fiveable.me For the benzodiazepine receptor, a unified pharmacophore model has been developed based on over 100 ligands from ten different structural classes. nih.gov This comprehensive model identifies several key interaction points that are critical for ligand binding and function (agonist, antagonist, or inverse agonist). nih.govscispace.com

The primary features of this unified model are detailed below:

H1 and H2: These are hydrogen bond donor sites within the receptor. scispace.com

A2: This site acts as a hydrogen bond acceptor. scispace.com

L1, L2, and L3: These represent lipophilic (hydrophobic) interaction regions. scispace.com

S1 and S2: These are defined as regions of steric hindrance, where bulky substituents on the ligand would clash with the receptor, reducing affinity. scispace.com

The spatial relationship and specific interactions with these features determine the ligand's binding affinity and efficacy.

| Pharmacophoric Feature | Description | Role in Ligand Interaction |

|---|---|---|

| H1 | Hydrogen Bond Donor (Receptor Site) | Accepts a hydrogen bond from the ligand (e.g., from a carbonyl group). |

| A2 | Hydrogen Bond Acceptor (Receptor Site) | Donates a hydrogen bond to the ligand (e.g., to a hydroxyl group). acs.orgacs.org |

| H2/A3 | Bifunctional H-Bond Donor/Acceptor | Can interact with either a donor or acceptor group on the ligand. acs.org |

| L1, L2, L3 | Lipophilic Regions | Engage in hydrophobic interactions with nonpolar parts of the ligand, such as aromatic rings. scispace.com |

| S1, S2, S3 | Steric Repulsion Regions | Areas where ligand substituents are not tolerated, guiding placement of chemical groups to avoid clashes. scispace.com |

Research has demonstrated the practical application of these models in optimizing lead compounds. For instance, a pharmacophore model developed for ligands of the benzodiazepine site was refined using a series of flavone derivatives. acs.orgacs.org This study led to the characterization of new steric repulsion regions and a novel hydrogen bond interaction with the A2 acceptor site. acs.org Guided by this refined model, researchers successfully designed 5'-bromo-2'-hydroxy-6-methylflavone, which exhibited a significantly high affinity (Ki = 0.9 nM), making it one of the most potent flavone derivatives reported. acs.orgacs.org

The process of lead optimization using a pharmacophore model often involves virtual screening, where large databases of chemical compounds are computationally filtered to identify molecules that match the pharmacophore's features. nih.govdovepress.com In one such study, a validated pharmacophore model was used as a 3D search query to screen a database for novel structures. nih.gov This approach led to the identification and subsequent biological testing of several "hits." Two of the purchased compounds showed significant affinity for the benzodiazepine site, with Ki values below 10 µM, validating the predictive power of the model and providing new chemical scaffolds for further development. nih.gov

The table below illustrates how pharmacophore-guided modifications can lead to enhanced biological activity, using the example of the flavone derivative development.

| Compound Stage | Key Structural Features | Pharmacophore-Guided Rationale | Resulting Affinity (Ki) |

|---|---|---|---|

| Initial Lead (Flavone Core) | Basic flavone scaffold | Fits basic hydrophobic (L) and hydrogen-bonding (H/A) features of the model. | Moderate |

| Refinement | Addition of 2'-Hydroxy group | Introduces a novel hydrogen bond interaction with the A2 acceptor site. acs.orgacs.org | Increased Affinity |

| Optimization | Addition of 6-Methyl and 5'-Bromo groups | Methyl group occupies a lipophilic pocket (L); Bromo group enhances interactions in another lipophilic region, avoiding steric clash zones (S). acs.org | High Affinity (0.9 nM) acs.orgacs.org |

By analyzing both successful hits and "false positives" (compounds that fit the model but are inactive), researchers can further refine the pharmacophore, for example, by considering the conformational energy penalties required for a molecule to adopt the correct binding pose. nih.gov This continuous feedback loop of modeling, screening, testing, and refinement is crucial for efficient lead optimization, enabling the design of potent and selective ligands for the target receptor.

Preclinical Biological Activity Spectrum and Mechanistic Investigations of 5 Methoxy 1h 1,4 Benzodiazepine Analogs

In vitro Studies on Cellular and Biochemical Systems

Assessment of Antimicrobial Potency in Bacterial and Fungal Pathogen Models

Derivatives of the benzodiazepine (B76468) scaffold have been investigated for their potential as antimicrobial agents. Studies on related 1,5-benzodiazepine structures indicate that substitutions on the phenyl rings significantly influence their activity against bacterial and fungal pathogens.

For instance, a series of 2,3-dihydro-1,5-benzodiazepine derivatives were synthesized and evaluated for their antimicrobial properties. semanticscholar.org The introduction of a methoxy (B1213986) group at the 4-position of the phenyl ring at C-2 of the benzodiazepine core was a key structural feature in some of the synthesized compounds. semanticscholar.org In another study on pyrazoline derivatives, which can be considered related heterocyclic structures, the presence of a methoxy substituent on the phenyl ring was found to enhance antibacterial activity against certain strains like Staphylococcus aureus and Enterococcus faecalis. turkjps.org

Research on 1,5-benzodiazepine derivatives has provided specific minimum inhibitory concentration (MIC) values against a panel of microbes. researchgate.net While the most potent compound in one study featured di-iodo-phenyl substituents, other analogs were tested against pathogens such as Bacillus subtilis, Proteus vulgaris, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Candida albicans. researchgate.netnih.gov This highlights the ongoing exploration of this chemical class for novel antimicrobial leads. nih.gov For example, certain novel 1,5-benzodiazepine derivatives have demonstrated considerable potency, with MIC values against Cryptococcus neoformans ranging from 2-6 μg/mL. nih.gov

Table 1: Antimicrobial Activity of Selected Benzodiazepine Analogs

| Compound Analog | Test Organism | MIC (µg/mL) | Reference |

| Pyrazoline with methoxy group | Staphylococcus aureus | 64 | turkjps.org |

| Pyrazoline with methoxy group | Enterococcus faecalis | 32 | turkjps.org |

| 1,5-Benzodiazepine (Compound 1v) | Cryptococcus neoformans | 2-6 | nih.gov |

| 1,5-Benzodiazepine (Compound 1w) | Cryptococcus neoformans | 2-6 | nih.gov |

| 1,5-Benzodiazepine (Compound E) | Bacillus subtilis | 1.2 | researchgate.net |

| 1,5-Benzodiazepine (Compound E) | Proteus vulgaris | 1.2 | researchgate.net |

| 1,5-Benzodiazepine (Compound E) | Klebsiella pneumoniae | 1.3 | researchgate.net |

| 1,5-Benzodiazepine (Compound E) | Pseudomonas aeruginosa | 1.2 | researchgate.net |

| 1,5-Benzodiazepine (Compound E) | Candida albicans | 3.2 | researchgate.net |

Evaluation of Antioxidant Capacity (e.g., DPPH, FRAP, Metal Chelating Assays)

The antioxidant potential of benzodiazepine analogs has been explored through various standard assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay are common methods used to evaluate the capacity of compounds to neutralize free radicals or reduce metal ions.

A study focusing on a series of 1,5-benzodiazepin-2(3H)-ones investigated their antioxidant properties. Among the tested compounds was a derivative featuring a 3,4,5-trimethoxyphenyl group at the C-4 position. This methoxy-substituted analog was evaluated for its ability to scavenge free radicals and demonstrated notable activity in these biochemical assays. The investigation of such analogs helps to establish a structure-activity relationship, indicating that the substitution pattern on the aryl ring is a key determinant of the antioxidant capacity of this class of compounds.

Table 2: Antioxidant Activity of a Trimethoxy-Substituted 1,5-Benzodiazepine Analog

| Assay Type | Compound | Activity/Result |

| DPPH Radical Scavenging | 4-(3,4,5-trimethoxyphenyl)-1H-1,5-benzodiazepin-2(3H)-one | Exhibited antioxidant properties |

| FRAP (Ferric Reducing Antioxidant Power) | 4-(3,4,5-trimethoxyphenyl)-1H-1,5-benzodiazepin-2(3H)-one | Exhibited antioxidant properties |

| ABTS Radical Scavenging | 4-(3,4,5-trimethoxyphenyl)-1H-1,5-benzodiazepin-2(3H)-one | Exhibited antioxidant properties |

Note: Specific quantitative values were not provided in the abstract; the table reflects the reported activity.

Neuroprotectant Activity in Oxidative Stress Cellular Models (e.g., SH-SY5Y cell line)

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurodegenerative diseases and assess the neuroprotective potential of chemical compounds against oxidative stress. biotechstudies.orgnih.govfrontiersin.orgresearchgate.netnih.gov Oxidative damage, induced by agents like hydrogen peroxide (H₂O₂), is a key pathological mechanism in neuronal cell death. nih.govresearchgate.net

The neuroprotective effects of 1,5-benzodiazepin-2(3H)-one analogs have been evaluated in SH-SY5Y cells subjected to oxidative insults. Specifically, the 4-(3,4,5-trimethoxyphenyl)-1H-1,5-benzodiazepin-2(3H)-one derivative demonstrated significant neuroprotective activity against oxidative stress induced by H₂O₂. This methoxy-substituted analog was shown to protect the neuronal cells from damage. The findings suggest that compounds from this family have the potential to mitigate neuronal damage by combating oxidative stress, a key factor in neurodegeneration.

Table 3: Neuroprotective Activity of a Trimethoxy-Substituted 1,5-Benzodiazepine Analog in SH-SY5Y Cells

| Cellular Model | Stress Inducer | Compound | Observed Effect |

| SH-SY5Y Human Neuroblastoma Cells | Hydrogen Peroxide (H₂O₂) | 4-(3,4,5-trimethoxyphenyl)-1H-1,5-benzodiazepin-2(3H)-one | Showed neuroprotectant activity against H₂O₂-induced oxidative stress |

Enzyme Inhibition Assays (e.g., DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme for cell proliferation and has been identified as a therapeutic target. nih.gov Benzodiazepine analogs have emerged as a new class of DHFR inhibitors. nih.govnih.gov A study on tetrahydro-1H-dibenzo[b,e] semanticscholar.orgnih.govdiazepine (B8756704) analogs, which represent a more complex version of the 1,4-benzodiazepine (B1214927) core, revealed potent inhibitory activity against DHFR. nih.govnih.gov

One particular analog (Compound 35) demonstrated a remarkable DHFR inhibitory potency, with a half-maximal inhibitory concentration (IC₅₀) of 0.004 µM. nih.gov This was approximately twenty times more active than methotrexate, a well-known DHFR inhibitor. nih.gov Furthermore, molecular modeling studies identified that methoxy substituents are among the key pharmacophoric features essential for the observed activity, highlighting the importance of this functional group in the design of potent DHFR inhibitors based on the benzodiazepine scaffold. nih.gov

Table 4: DHFR Inhibition by a Dibenzo[b,e] semanticscholar.orgnih.govdiazepine Analog

| Compound | Target Enzyme | IC₅₀ (µM) | Comparison | Reference |

| Dibenzo[b,e] semanticscholar.orgnih.govdiazepine Analog (Compound 35) | Dihydrofolate Reductase (DHFR) | 0.004 | ~20-fold more potent than Methotrexate | nih.govnih.gov |

| Methotrexate (MTX) | Dihydrofolate Reductase (DHFR) | ~0.08 (Implied) | Standard Inhibitor | nih.gov |

In vivo Investigations in Non-Human Animal Models

Modulation of Seizure Thresholds in Experimental Epilepsy Models (e.g., Yohimbine-induced seizures)

The yohimbine-induced seizure model is an experimental method used to evaluate the potential anticonvulsant activity of test compounds. Yohimbine, an alpha-2 adrenoceptor antagonist, can induce clonic seizures in rodents. nih.gov The ability of a compound to prevent or increase the threshold for these seizures indicates potential anticonvulsant effects.

Based on the conducted literature search, no studies were identified that specifically evaluated the activity of 5-Methoxy-1H-1,4-benzodiazepine or its direct analogs in the yohimbine-induced seizure model. While benzodiazepines as a class are known for their anticonvulsant properties, which are largely mediated through the enhancement of GABAergic inhibition, specific data for methoxy-substituted analogs in this particular experimental epilepsy model are not available in the reviewed sources. nih.gov

Behavioral Phenotype Assessments in Models of Central Nervous System Excitability (e.g., Elevated Plus Maze, Open Field Test, Forced Swim Test, Tail Suspension Test)

The preclinical evaluation of novel 1,4-benzodiazepine analogs frequently employs a battery of behavioral tests in animal models to characterize their potential anxiolytic and antidepressant properties. These assays are designed to assess behavioral phenotypes related to anxiety and depression.

The elevated plus maze (EPM) is a widely utilized test for screening anxiolytic drugs. mdpi.com The apparatus typically consists of two open arms and two enclosed arms, and anxiolytic compounds are expected to increase the amount of time rodents spend in the open arms, as well as the number of entries into them. mdpi.comnih.gov In a study evaluating a series of novel pentacyclic pyrrolo nih.govnih.govbenzodiazepine derivatives (PBDTs), the compounds were administered to mice 15 minutes before being placed on the EPM. mdpi.com One analog, designated PBDT 13, significantly increased both the percentage of time spent in the open arms and the percentage of entries into the open arms, indicating a strong anxiolytic-like effect. mdpi.com Similarly, a series of 6-(4-methoxyphenyl)-7H- mdpi.comnih.govnih.govtriazolo[3,4-a] mdpi.comchemisgroup.usbenzodiazepine derivatives, including compounds RD-4, RD-12, and RD-13, demonstrated prominent anxiolytic activity in the EPM test. researchgate.net

The forced swim test (FST) and tail suspension test (TST) are common models used to screen for antidepressant activity. nih.gov In these tests, a reduction in the duration of immobility is interpreted as an antidepressant-like effect. A study investigating newly synthesized 1,4-benzodiazepine derivatives evaluated their effects in both the FST and TST in mice. nih.gov In the FST, a chloro-substituted analog (Compound 2) and a nitro-substituted analog (Compound 5) significantly reduced the immobility time compared to the control group. nih.gov Similar results were observed in the TST, where the same two compounds markedly decreased immobility, suggesting potential antidepressant properties. nih.gov

The open-field test is another tool used to assess anxiety and locomotor activity. nih.gov Anxiolytic effects are often associated with an increase in the number of entries and time spent in the central area of the open field. nih.gov This test was used to confirm the anxiolytic potential of the aforementioned RD compounds, with results corroborating the findings from the EPM. researchgate.net

Table 1: Behavioral Assessment of Novel 1,4-Benzodiazepine Analogs in Mice

| Compound/Analog | Behavioral Test | Key Finding | Implied Activity |

| PBDT 13 | Elevated Plus Maze (EPM) | Increased % time and entries in open arms. mdpi.com | Anxiolytic |

| Compound 2 (chloro-substituted) | Forced Swim Test (FST) & Tail Suspension Test (TST) | Significantly reduced immobility time. nih.gov | Antidepressant |

| Compound 5 (nitro-substituted) | Forced Swim Test (FST) & Tail Suspension Test (TST) | Significantly reduced immobility time. nih.gov | Antidepressant |

| RD-4, RD-12, RD-13 | Elevated Plus Maze (EPM) & Open Field (OF) | Showed prominent anxiolytic activity. researchgate.net | Anxiolytic |

Comparative Pharmacological Profiles in Animal Models with Reference Compounds

To establish the relative potency and efficacy of new chemical entities, their pharmacological effects are benchmarked against well-established reference compounds. In the case of novel 1,4-benzodiazepine analogs, diazepam is the most common comparator for anxiolytic activity, while drugs like imipramine (B1671792) are used for antidepressant assessments. mdpi.comnih.gov

In the EPM study of novel PBDT derivatives, the anxiolytic profile of PBDT 13 was directly compared to diazepam. mdpi.com The results indicated that there was no significant difference in anxiolytic potency between PBDT 13 and diazepam, suggesting a comparable level of activity at the doses tested. mdpi.comnih.gov Likewise, a study of 6-(4-methoxyphenyl)-7H- mdpi.comnih.govnih.govtriazolo[3,4-a] mdpi.comchemisgroup.usbenzodiazepine derivatives found that the lead compounds (RD-4, RD-12, RD-13) exhibited high anxiolytic activity comparable to both diazepam and another anxiolytic, tofisopam. researchgate.net

In studies assessing antidepressant-like effects, a series of substituted benzodiazepine derivatives were evaluated against both diazepam and the tricyclic antidepressant imipramine in the FST and TST. nih.gov The chloro-substituted analog (Compound 2) and the nitro-substituted analog (Compound 5) demonstrated a significant reduction in immobility time. nih.gov While diazepam also reduced immobility, the effect of imipramine was more pronounced, which is expected given its primary indication as an antidepressant. nih.gov The novel chloro-substituted analog, Compound 2, produced a reduction in immobility time in the TST that was comparable to that of diazepam. nih.gov

Table 2: Comparative Efficacy of Novel Analogs vs. Reference Compounds in Behavioral Tests

| Novel Analog | Behavioral Test | Result (vs. Control) | Reference Compound | Result of Reference Compound |

| PBDT 13 | Elevated Plus Maze | Significant increase in open arm time/entries. mdpi.com | Diazepam | Significant increase in open arm time/entries; comparable potency to PBDT 13. mdpi.com |

| Compound 2 (chloro-substituted) | Forced Swim Test | Significant reduction in immobility time. nih.gov | Diazepam | Significant reduction in immobility time. nih.gov |

| Compound 2 (chloro-substituted) | Forced Swim Test | Significant reduction in immobility time. nih.gov | Imipramine | Significant reduction in immobility time. nih.gov |

| RD-4 | Elevated Plus Maze | High anxiolytic activity. researchgate.net | Diazepam / Tofisopam | Activity was comparable to RD-4. researchgate.net |

Investigation of Pharmacodynamic Properties and Metabolic Stability in Animal Models

Understanding the pharmacodynamic mechanisms—what the drug does to the body—is crucial for developing new analogs. For benzodiazepines, the primary mechanism of action involves modulating the GABA-A receptor, the principal inhibitory neurotransmitter system in the brain. nih.govresearchgate.net Investigations into novel analogs often seek to confirm this interaction. Based on behavioral similarities to diazepam in the EPM, it was proposed that the anxiolytic action of the novel compound PBDT 13 is likely mediated through benzodiazepine receptors, part of the larger GABA-A receptor complex. mdpi.comnih.gov A more direct mechanistic study was performed for antidepressant-like benzodiazepine analogs, where researchers measured levels of GABA in the brain hippocampus of mice. nih.gov It was found that the active compounds, particularly the chloro- and nitro-substituted derivatives (Compound 2 and 5), significantly enhanced GABA levels, suggesting their behavioral effects are produced through a GABAergic mechanism. nih.gov

The investigation of metabolic stability is a key component of preclinical development, as it determines the pharmacokinetic properties that influence a compound's duration of action. chemisgroup.usproquest.com The biotransformation of benzodiazepines primarily occurs through two principal pathways: Phase I metabolism, which involves hepatic microsomal oxidation (N-dealkylation or aliphatic hydroxylation) by cytochrome P450 (CYP) enzymes, and Phase II metabolism, which involves glucuronide conjugation before excretion. clinpgx.orgtandfonline.com Many hydroxylated metabolites of benzodiazepines are themselves pharmacologically active, which can contribute to a longer duration of action. chemisgroup.usclinpgx.org

In vitro models, particularly incubations with human liver microsomes (HLM), are predominantly used to identify Phase I metabolites of new designer benzodiazepines. tandfonline.com These studies typically reveal metabolites formed through hydroxylation and, for nitro-containing benzodiazepines, amino-reduction. tandfonline.com The lipophilicity (lipid solubility) of a benzodiazepine is another critical factor, as it is highly correlated with the in vivo volume of distribution and is a major determinant of the duration of clinical action after single applications. egpat.com While specific metabolic stability data for the novel analogs mentioned above were not detailed, the established methods provide a clear framework for their future investigation.

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Methoxy 1h 1,4 Benzodiazepine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms, their connectivity, and the stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a hypothetical 5-Methoxy-1H-1,4-benzodiazepine derivative, one would expect to see characteristic signals for the aromatic protons on the benzene (B151609) ring, the protons of the diazepine (B8756704) ring, and the singlet for the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons are influenced by the position of the methoxy group and other substituents. Coupling constants (J) between adjacent protons help to establish their relative positions on the rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment. For instance, the carbon of the methoxy group would appear at a characteristic upfield shift (around 55-60 ppm), while the aromatic carbons would resonate in the downfield region (typically 110-160 ppm). Carbons of the diazepine ring would have distinct signals based on their connectivity to nitrogen atoms.

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete connectivity of the molecule. COSY spectra reveal proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the through-space proximity of protons, providing insights into the compound's conformation.

Illustrative Data for a Methoxy-Substituted 1,5-Benzodiazepine Derivative:

While specific data for a this compound is scarce, the following table presents ¹H and ¹³C NMR data for a related 1,5-benzodiazepine derivative to demonstrate the type of information obtained. nih.gov

| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (50 MHz, CDCl₃) |

| δ (ppm) | δ (ppm) |

| 0.99 (t, 3H, J = 6.9 Hz) | 8.7 |

| 1.25 (t, 3H, J = 6.9 Hz) | 10.6 |

| 1.70 (q, 2H, J = 6.9 Hz) | 26.9 |

| 2.15 (m, 2H) | 35.5 |

| 2.35 (s, 3H) | 35.7 |

| 2.69 (q, 2H, J = 6.9 Hz) | 42.0 |

| 3.25 (br s, 1H, NH) | 70.7 |

| 6.78–7.35 (m, 4H) | 121.7, 125.2, 126.2, 127.1, 138.0, 140.9, 175.5 |

Note: This data is for a 2,4-disubstituted 1,5-benzodiazepine and is presented for illustrative purposes. nih.gov

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For a this compound derivative, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: A band in the region of 3200-3400 cm⁻¹ corresponding to the amine group in the diazepine ring.

C-H stretching: Bands for aromatic and aliphatic C-H bonds typically appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=N stretching: An imine stretching vibration in the 1630-1690 cm⁻¹ region.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ range.

C-O stretching: A strong band for the aryl ether of the methoxy group, typically found between 1200 and 1275 cm⁻¹.

Illustrative IR Data for a Substituted 1,5-Benzodiazepine:

| Functional Group | Vibrational Frequency (ν_max / cm⁻¹) |

| N-H Stretch | 3329 |

| C=N Stretch | 1637 |

| C=C Aromatic Stretch | 1605 |

Note: This data is for a 2,4-disubstituted 1,5-benzodiazepine and serves as an example. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the molecular weight of a compound, often to four or five decimal places. This high precision allows for the determination of the elemental formula of the molecule, as the exact mass is unique to a specific combination of atoms. This is a powerful tool for confirming the identity of a newly synthesized compound and distinguishing it from other potential products with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the purity and the correct elemental composition of the synthesized compound.

Example Calculation for a Hypothetical Derivative:

For a compound with the formula C₁₆H₁₄N₂O₂, the theoretical elemental composition would be:

Carbon (C): 72.16%

Hydrogen (H): 5.30%

Nitrogen (N): 10.52%

An experimental result of C, 72.05%; H, 5.35%; N, 10.48% would be considered a good confirmation of the proposed formula.

Chromatographic Techniques (e.g., TLC, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture and are widely used to monitor the progress of a chemical reaction and to assess the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for the qualitative monitoring of reactions and for preliminary purity checks. A small amount of the reaction mixture or product is spotted onto a silica (B1680970) gel plate, which is then developed in a suitable solvent system (mobile phase). The different components of the mixture travel up the plate at different rates, resulting in their separation. The retardation factor (Rf) value for each spot is a characteristic of the compound in that specific solvent system. For benzodiazepine (B76468) derivatives, various solvent systems have been reported, often consisting of mixtures of polar and non-polar solvents. A common mobile phase for the separation of benzodiazepines is a combination of acetone, toluene, ethanol, and ammonia. ijpsr.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique that provides high-resolution separation and is used for both qualitative and quantitative analysis. It is the method of choice for determining the purity of a compound with high accuracy. The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase (e.g., C18 silica gel). A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector, typically a UV-Vis spectrophotometer, records the elution of each component. The purity of the sample is determined by the relative area of the peak corresponding to the desired product in the chromatogram.

Typical HPLC Conditions for Benzodiazepine Analysis:

| Parameter | Condition |

| Column | C8 or C18 reversed-phase |

| Mobile Phase | Isocratic or gradient elution with mixtures of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) or acetate) |

| Detection | UV at a specific wavelength (e.g., 240-280 nm) |

Emerging Research Frontiers and Methodological Advancements for 5 Methoxy 1h 1,4 Benzodiazepine Research

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency and Atom Economy

The chemical synthesis of benzodiazepine (B76468) scaffolds, including 5-Methoxy-1H-1,4-benzodiazepine, is undergoing a significant transformation towards more sustainable and efficient practices. Traditional multi-step syntheses are often plagued by low yields, harsh reaction conditions, and the generation of significant chemical waste. acs.org Modern research emphasizes "green chemistry" and "atom economy," which prioritize maximizing the incorporation of all materials used in the process into the final product. acs.orgrsc.org

Recent advancements include the development of one-pot synthesis methods that combine multiple reaction steps into a single procedure, thereby saving time, resources, and reducing waste. rsc.org For instance, a rapid, one-pot synthesis for 1,4-benzodiazepin-2-ones has been developed using N-Carboxyanhydrides (NCAs) as amino acid building blocks. acs.orgresearchgate.net This approach is highly atom-economical, producing only water and carbon dioxide as byproducts, and circumvents common issues like the racemization of stereocenters. acs.org

Furthermore, the use of heterogeneous catalysts is a cornerstone of modern green synthetic protocols. Catalysts such as the metal-organic framework MIL-101(Cr), mixed ferrites, and Cesium chloride have been successfully employed for the synthesis of 1,5-benzodiazepines. derpharmachemica.comrsc.orgresearchgate.net These catalysts are often reusable, operate under mild or solvent-free conditions, and can lead to high product yields in short reaction times. rsc.orgrsc.orgrsc.org For example, a method using MIL-101(Cr) allows for the synthesis of 1,5-benzodiazepine derivatives at 80 °C under solvent-free conditions, with the catalyst being easily recovered and reused. rsc.org Such methodologies could be adapted for the synthesis of this compound, offering a more environmentally benign and cost-effective production route compared to classical methods.

Table 1: Comparison of Sustainable Synthetic Methodologies for Benzodiazepines

| Methodology | Catalyst / Reagent | Key Conditions | Advantages |

|---|---|---|---|

| NCA-based Synthesis | N-Carboxyanhydrides (NCAs) | One-pot, 60-80 °C | High atom economy, avoids racemization, rapid, minimal byproducts (H₂O, CO₂). acs.orgthieme.de |

| MIL-101(Cr) Catalysis | Metal-Organic Framework MIL-101(Cr) | Solvent-free, 80 °C | Reusable catalyst, high yields, short reaction time, environmentally friendly. rsc.org |

| Cesium Chloride Catalysis | Cesium chloride (10 mol%) | Solvent-free, 50 °C | Simple, inexpensive, environmentally friendly, high yields. derpharmachemica.com |

| Mixed Ferrite Catalysis | Zn₀.₆Ni₀.₂Cu₀.₂Fe₂O₄ | Solvent-free, 70 °C | Recyclable catalyst, eliminates hazardous solvents, easy separation. researchgate.net |

| Multi-component Reactions | Various (e.g., CeCl₃-KI) | Ethanol, Room Temp | Mild conditions, non-toxic solvents, broad substrate scope, good to excellent yields. nih.gov |